(2S)-2-methylmorpholine;dihydrochloride

Description

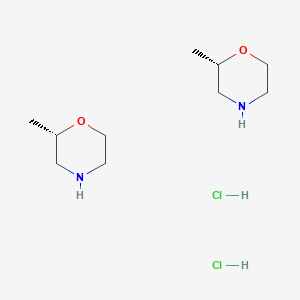

(2S)-2-Methylmorpholine dihydrochloride is a chiral morpholine derivative where a methyl group is substituted at the 2-position of the morpholine ring, and the compound exists as a dihydrochloride salt. Morpholine derivatives are heterocyclic compounds featuring a six-membered ring containing one oxygen and one nitrogen atom. The dihydrochloride salt form enhances water solubility, making it advantageous for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2S)-2-methylmorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.2ClH/c2*1-5-4-6-2-3-7-5;;/h2*5-6H,2-4H2,1H3;2*1H/t2*5-;;/m00../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZMNAJEHBZJP-WUGLXOLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1.CC1CNCCO1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1.C[C@H]1CNCCO1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholines, including (2S)-2-methylmorpholine;dihydrochloride, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method involves a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysis and stereoselective synthesis techniques .

Industrial Production Methods: Industrial production of morpholines generally involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in the large-scale production of morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-methylmorpholine;dihydrochloride undergoes various chemical reactions typical of secondary amines, including oxidation, reduction, and substitution reactions . The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than other secondary amines .

Common Reagents and Conditions: Common reagents used in the reactions of morpholine derivatives include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce secondary amines .

Scientific Research Applications

(2S)-2-methylmorpholine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, morpholine derivatives are studied for their potential pharmacological activities, including their use as selective norepinephrine reuptake inhibitors . In industry, morpholine derivatives are used as solvents, corrosion inhibitors, and rubber accelerators .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Morpholine derivatives vary in substituents and salt forms, influencing their physical, chemical, and biological properties. Key comparable compounds include:

(S)-2-Methylmorpholine Hydrochloride (CAS 1147108-99-3)

- Structure: Mono-hydrochloride salt of (S)-2-methylmorpholine.

- Key Differences : The absence of a second HCl reduces solubility in water compared to the dihydrochloride form.

- Applications : Used in asymmetric synthesis and as a chiral building block in pharmaceuticals .

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride (CAS 1394909-69-3)

- Structure: Trifluoromethyl group at the 2-position; mono-hydrochloride salt.

- Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and hydrolytic stability, making it suitable for agrochemical applications .

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS 137524-88-0)

- Structure : Additional methyl group at the 4-position and a methanamine substituent.

- Used in bactericide preparation .

(S)-Piperazine-2-carboxylic Acid Dihydrochloride (CAS 158663-69-5)

- Structure : Piperazine ring with a carboxylic acid group; dihydrochloride salt.

- Key Differences : The piperazine core and carboxylic acid moiety enable peptide coupling and metal chelation. High purity (>99%) and thermal stability (melting point: 280°C) make it valuable in medicinal chemistry .

Physicochemical Properties

Biological Activity

(2S)-2-methylmorpholine;dihydrochloride is a chiral compound that belongs to the morpholine family. It is characterized by a six-membered ring structure containing one nitrogen atom and five carbon atoms, with a methyl group at the 2-position and two hydrochloride groups enhancing its solubility and stability. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the hydrochloride indicates that (2S)-2-methylmorpholine is in its salt form, which typically enhances solubility in biological systems. While specific mechanisms of action for this compound have not been extensively documented, studies suggest that it may interact with various neurotransmitter systems, potentially acting as an inhibitor in biochemical pathways critical for neurological functions .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Neurotransmitter Modulation : The compound may affect receptors or enzymes involved in neurotransmission, making it a candidate for further pharmacological exploration.

- Antitumor Effects : Similar compounds have shown promising results in inhibiting the growth of cancer cell lines, such as triple-negative breast cancer cells, suggesting potential antitumor properties .

- HIV Protease Inhibition : Related morpholine derivatives have been identified as inhibitors of HIV protease, indicating a possible role in antiviral therapies .

Case Studies

- Antitumor Activity : In vitro studies on compounds similar to (2S)-2-methylmorpholine showed a significant reduction in cell viability of MDA-MB-231 breast cancer cells. For instance, one study reported a 55% decrease in viability after treatment with a related antagonist at a concentration of 10 μM over three days .

- HIV Protease Inhibition : A derivative of 2-methylmorpholine was identified as a hydrophobic inhibitor of HIV protease. It binds to the active site of the enzyme, demonstrating effective inhibition of HIV-1 protease activity .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.